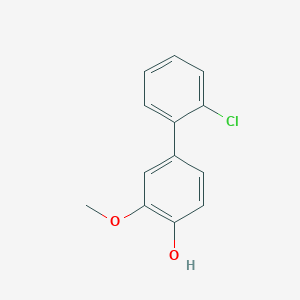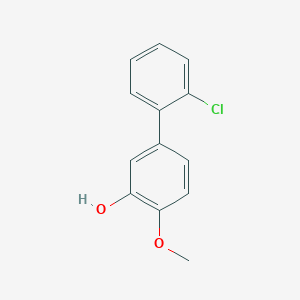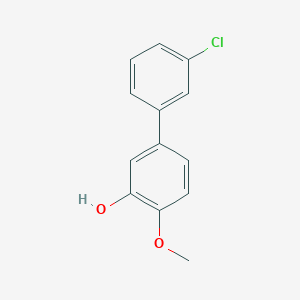
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% (4-DFP-95) is a type of phenolic compound that is widely used in scientific research applications. It is a white crystalline solid with a melting point of 153-155 °C, and is soluble in organic solvents such as ethanol and methanol. 4-DFP-95 has a variety of applications in the biological sciences, including as a reagent for the synthesis of biologically active compounds and as a tool for studying the mechanism of action of drugs and other agents.
科学研究应用
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including as a reagent for the synthesis of biologically active compounds. It has been used in the synthesis of a variety of drugs and other agents, including antimalarials, antibiotics, and anti-cancer agents. 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has also been used as a tool for studying the mechanism of action of drugs and other agents. It has been used to study the mechanism of action of a variety of antifungal agents, as well as to study the effects of drugs on the human immune system.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of molecules such as fatty acids, sterols, and cholesterol. It is also believed to interfere with the activity of enzymes involved in the metabolism of drugs and other agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, sterols, and cholesterol. It has also been shown to interfere with the activity of enzymes involved in the metabolism of drugs and other agents. In addition, 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has been shown to reduce the production of inflammatory cytokines and to reduce the activity of enzymes involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
The use of 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and the reaction conditions for its synthesis are mild and easily controlled. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.
未来方向
There are a number of potential future directions for research involving 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research is needed to develop methods for its use in aqueous solutions, as well as to develop methods for its use in the synthesis of more complex molecules. Finally, research is needed to explore its potential applications in drug discovery and development.
合成方法
4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized from commercially available starting materials using a variety of methods. The most common method is the reaction of 2,3-difluorophenol with 2-methoxy-4-chlorophenol in the presence of an acid catalyst. This reaction produces 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95% as the major product, with minor amounts of side products. Other methods, such as the reaction of 2,3-difluorobenzaldehyde with 2-methoxy-4-chlorophenol, can also be used to synthesize 4-(2,3-Difluorophenyl)-2-methoxyphenol, 95%.
属性
IUPAC Name |
4-(2,3-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYBBJRBAPZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685530 |
Source


|
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261989-01-8 |
Source


|
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














